2-((1-(2,3-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to be a complex organic molecule that includes a pyrrolidinone ring (a five-membered ring with nitrogen and a ketone), a thiophenol group (a sulfur directly bonded to a benzene ring), and a nicotinic acid moiety (also known as vitamin B3 or niacin). The presence of the 2,3-dichlorophenyl group indicates that there are two chlorine atoms on the benzene ring12.
Synthesis Analysis
While I couldn’t find the specific synthesis for this compound, compounds with similar moieties are often synthesized through condensation reactions, where two molecules are joined together with the loss of a small molecule. For example, 1-(2,3-dichlorophenyl)piperazine, a compound with a similar dichlorophenyl group, can be synthesized through cyclization reaction3.Molecular Structure Analysis
The exact molecular structure of this compound would require more specific information or computational chemistry techniques to determine. However, based on its components, it likely has regions of both polarity (from the pyrrolidinone and nicotinic acid) and non-polarity (from the benzene rings).Chemical Reactions Analysis
Again, without specific studies on this compound, it’s difficult to predict its reactivity. However, the pyrrolidinone ring and the thiophenol group can potentially be sites of reactivity. For instance, the pyrrolidinone ring could undergo reactions at the carbonyl group4.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, molecular weight, and the presence of functional groups would all influence its properties5.Safety And Hazards
Without specific studies, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed.
Future Directions
The future directions for this compound would likely depend on its intended use. If it’s being developed as a drug, future studies could involve in-depth biological testing, including in vitro and in vivo studies, to better understand its mechanism of action and potential side effects.
properties
IUPAC Name |
2-[1-(2,3-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O4S/c17-9-4-1-5-10(13(9)18)20-12(21)7-11(15(20)22)25-14-8(16(23)24)3-2-6-19-14/h1-6,11H,7H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOQSHLRRBEBTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=C(C(=CC=C2)Cl)Cl)SC3=C(C=CC=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2,3-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.